REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:13]Br.S([O-])([O-])=O.[Na+].[Na+].O>C(O)(=O)C>[Br:13][C:8]1[C:9]([O:11][CH3:12])=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3.4|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.63 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 25° C. for 3 hr and further at 60° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature, to the suspension
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 25° C. for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
for 2 hr under ice-cooling
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed four times with water (30 mL), and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |